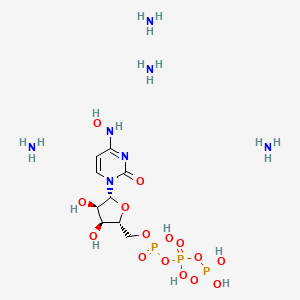

NHC-triphosphate (tetraammonium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NHC-triphosphate (tetraammonium) is an active phosphorylated intracellular metabolite of β-d-N4-Hydroxycytidine. It exists in the form of a triphosphate and serves as a weak alternative substrate for viral polymerase. This compound can be incorporated into Hepatitis C Virus replicon RNA, making it a significant subject of study in antiviral research .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von NHC-Triphosphat (Tetraammonium) beinhaltet die Phosphorylierung von β-d-N4-Hydroxycytidin. Der Prozess umfasst typischerweise die Umwandlung der Stammverbindung in ihre Mono-, Di- und Triphosphatformen. Diese Umwandlung wird durch eine Reihe von Phosphorylierungsreaktionen unter Verwendung geeigneter Phosphorylierungsmittel unter kontrollierten Bedingungen erreicht .

Industrielle Produktionsverfahren: Die industrielle Produktion von NHC-Triphosphat (Tetraammonium) folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann isoliert und gereinigt, wobei Techniken wie Chromatographie eingesetzt werden .

Analyse Chemischer Reaktionen

Reaktionstypen: NHC-Triphosphat (Tetraammonium) unterliegt hauptsächlich Einbaureaktionen, bei denen es in virale RNA integriert wird. Es kann auch an Kettenabbruchreaktionen teilnehmen, die die Synthese von viraler RNA hemmen .

Häufige Reagenzien und Bedingungen:

Phosphorylierungsreagenzien: Werden bei der Synthese der Triphosphatform verwendet.

Virale Polymerase: Wirkt als Katalysator für den Einbau von NHC-Triphosphat in virale RNA.

Zellfreie Systeme: Werden verwendet, um die Einbaureaktionen und Kettenabbruchreaktionen zu untersuchen

Hauptprodukte:

Eingebaute RNA: Virale RNA mit NHC-Triphosphat, das in ihre Struktur integriert ist.

Abgebrochene RNA: Die RNA-Synthese wird durch den Einbau von NHC-Triphosphat gestoppt

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, NHC-triphosphate (tetraammonium) serves as a model compound for studying phosphorylation reactions and the mechanisms of nucleotide incorporation into RNA. Its unique structure allows researchers to investigate the dynamics of nucleoside triphosphates during polymerization processes.

Biology

NHC-triphosphate (tetraammonium) has been extensively studied for its biological implications, particularly its role in inhibiting viral replication. It has been shown to interfere with the synthesis of HCV RNA by acting as a nonobligate chain terminator during replication. This mechanism is crucial for understanding how to combat viral infections .

Medicine

The compound's antiviral properties have led to its exploration as a potential therapeutic agent against HCV. Studies indicate that NHC-triphosphate can effectively inhibit early negative-strand RNA synthesis, which is vital for viral replication. Its incorporation into viral RNA leads to chain termination or mutagenesis, providing a basis for developing antiviral drugs .

Industry

In industrial applications, NHC-triphosphate (tetraammonium) is utilized in the development of antiviral medications and diagnostic tools. The compound's ability to disrupt viral replication pathways makes it a valuable asset in pharmaceutical research aimed at treating RNA virus infections .

Case Study 1: Antiviral Activity Against Hepatitis C Virus

A study involving Huh-7 cells demonstrated that NHC-triphosphate (tetraammonium) exhibits selective anti-HCV activity. The effective concentration required to achieve significant antiviral effects was found to be around 5 μM, with minimal toxicity observed at higher concentrations . This study highlights the compound's potential as a lead candidate for further drug development.

Case Study 2: Metabolism and Stability Analysis

Research focusing on the metabolism of NHC-triphosphate revealed that it undergoes rapid phosphorylation within liver cells, producing various metabolites including cytidine and uridine triphosphates. The intracellular half-life of NHC-triphosphate was calculated to be approximately 3 hours, indicating that while it is effective in vitro, its stability in vivo may require further investigation for therapeutic use .

Wirkmechanismus

NHC-triphosphate (tetraammonium) exerts its effects by acting as a nonobligate chain terminator. It is incorporated into viral RNA by viral polymerase, leading to the termination of RNA synthesis. This inhibition of early negative-strand RNA synthesis interferes with the formation of the replicase complex, thereby hindering viral replication .

Vergleich Mit ähnlichen Verbindungen

NHC-triphosphate (tetrasodium): Another phosphorylated form of β-d-N4-Hydroxycytidine.

NHC-monophosphate and NHC-diphosphate: Other phosphorylated metabolites of β-d-N4-Hydroxycytidine

Uniqueness: NHC-triphosphate (tetraammonium) is unique due to its specific incorporation into viral RNA and its ability to act as a chain terminator. This makes it a valuable compound in antiviral research and drug development .

Biologische Aktivität

NHC-triphosphate, specifically the tetraammonium salt of 4-hydroxycytidine (NHC), has emerged as a significant compound in antiviral research, particularly against hepatitis C virus (HCV) and other RNA viruses. This article delves into its biological activity, metabolism, and research findings, supported by data tables and relevant case studies.

Overview of NHC-triphosphate

NHC is a modified nucleoside that exhibits potent antiviral properties. It acts primarily through its triphosphate form (NHC-TP), which is crucial for its incorporation into viral RNA. The compound demonstrates selective inhibition of viral replication, making it a candidate for therapeutic development against HCV and other viral infections.

The antiviral mechanism of NHC involves its role as a substrate for the viral RNA polymerase. Upon phosphorylation to NHC-TP, it can be incorporated into the growing viral RNA chain, potentially altering the thermodynamics of RNA structures and leading to termination of viral replication. The incorporation may also induce mutations in the viral genome, further impeding its ability to replicate effectively.

Metabolism Studies

Research indicates that NHC undergoes extensive intracellular metabolism. In studies involving Huh-7 cells (a human liver cancer cell line), the compound was rapidly phosphorylated to its mono-, di-, and triphosphate forms. The half-lives of these metabolites were measured as follows:

| Metabolite | Half-Life (hours) |

|---|---|

| NHC-Triphosphate (NHC-TP) | 3.0 ± 1.3 |

| Cytidine Triphosphate (CTP) | 10.4 ± 3.3 |

| Uridine Triphosphate (UTP) | 13.2 ± 3.5 |

These findings suggest that while NHC-TP has a relatively short half-life, it is effectively metabolized into other nucleotides that may also play roles in cellular processes or antiviral activity .

Efficacy Against Viruses

NHC has shown remarkable efficacy against various viruses:

- Hepatitis C Virus (HCV) : In HCV replicon systems, NHC demonstrated an effective concentration (EC90) of approximately 5 μM with minimal cytotoxicity (>100 μM) in human cell lines .

- Bovine Viral Diarrhea Virus : Similar antiviral activity was observed with an EC90 of about 2 μM .

- Venezuelan Equine Encephalitis Virus : NHC also inhibited replication effectively in this system, indicating broad-spectrum antiviral potential .

Case Studies

Several studies have highlighted the potential of NHC as an antiviral agent:

- Study on HCV Replication : A study conducted on Huh-7 cells showed that NHC could significantly reduce HCV RNA levels, supporting its role as a viable therapeutic option for HCV infection.

- Biodistribution Studies : Research involving monkey and human whole blood indicated differences in the metabolism rates of NHC, with monkey cells showing faster deamination and oxidation processes compared to human cells .

Eigenschaften

IUPAC Name |

azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O15P3.4H3N/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYRQLFDXNWWIS-ODQFIEKDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28N7O15P3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.